molecular formula C13H12O4S B8768546 4'-Methoxy[1,1'-biphenyl]-4-sulfonic acid CAS No. 256439-82-4

4'-Methoxy[1,1'-biphenyl]-4-sulfonic acid

Cat. No. B8768546
Key on ui cas rn: 256439-82-4
M. Wt: 264.30 g/mol
InChI Key: KCXODDRZCSEVNJ-UHFFFAOYSA-N
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Patent
US08415480B2

Procedure details

To a mixture of 4′-methoxy[1,1′-biphenyl]-4-sulfonic acid (30 g, 0.11 mol) and thionylchloride (90 ml), DMF (1 ml) was added and the reaction mixture was refluxed for 6 h. Excess thionylchloride was distilled off and the crude was purified by column chromatography over silica gel (pet. ether/CHCl3, 1:1) to give 4′-methoxy[1,1′-biphenyl]-4-sulfonyl chloride (30 g, 95%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([S:15]([OH:18])(=O)=[O:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.S(Cl)([Cl:21])=O>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([S:15]([Cl:21])(=[O:18])=[O:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 6 h
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
Excess thionylchloride was distilled off
CUSTOM
Type
CUSTOM
Details
the crude was purified by column chromatography over silica gel (pet. ether/CHCl3, 1:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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